molecular formula C10H16N2O B3859219 1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol

Cat. No.: B3859219
M. Wt: 180.25 g/mol
InChI Key: LDVXZRJGTLIRLP-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-ylmethyl)piperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyrrol-2-ylmethyl moiety at the 1-position. This structural combination makes the compound a versatile scaffold in medicinal chemistry, particularly for targeting neurological and antimicrobial pathways . Its synthesis typically involves alkylation reactions between pyrrole derivatives and functionalized piperidine intermediates, though specific protocols vary based on substituent complexity .

Properties

IUPAC Name

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9/h1-2,5,10-11,13H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVXZRJGTLIRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The trifluoromethylpyridyl group in 1-(5-CF₃-pyridin-2-yl)piperidin-4-ol enhances binding to hydrophobic enzyme pockets, improving kinase inhibition .
  • Aromatic Systems : Benzofuran or pyrrole rings (as in the target compound) enable π-π stacking with biological targets, critical for receptor antagonism .
  • Hydroxyl Group : The 4-OH group in all analogs facilitates hydrogen bonding, influencing solubility and target affinity. Its absence (e.g., in piperidin-4-one derivatives) reduces activity .

Safety Profiles :

  • Methylation of the pyrrole nitrogen (1-(1-methylpyrrol-2-ylmethyl)piperidin-4-ol) mitigates acute oral toxicity (H302: Harmful if swallowed) compared to unmethylated variants .

Synthetic Challenges :

  • Yields for benzofuran-substituted analogs (e.g., 1-(benzofuran-3-ylmethyl)piperidin-4-ol) are lower (22–33%) due to steric hindrance during alkylation .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacological Data

Compound Name LogP Solubility (mg/mL) IC₅₀/EC₅₀ (Target)
This compound 1.8 12.5 (PBS) 5 µM (Dopamine D2 receptor)
1-(Pyridin-2-yl)piperidin-4-ol 1.2 18.0 10 µM (Serotonin transporter)
4-(3-Methylphenyl)piperidin-4-ol 2.5 8.2 24 µM (DAT inhibition)
1-(6-Chloropyridin-3-yl)piperidin-4-ol 2.1 9.8 160 nM (SARS-CoV-2 3CLpro)

Key Findings :

  • Lipophilicity : The target compound’s LogP (1.8) balances membrane permeability and aqueous solubility, outperforming more lipophilic analogs like 4-(3-methylphenyl)piperidin-4-ol (LogP 2.5) .
  • Antiviral Activity: Chloropyridinyl analogs exhibit nanomolar potency against viral proteases, whereas pyrrole-substituted derivatives show broader neurological applications .

Research and Development Implications

Medicinal Chemistry : The pyrrol-2-ylmethyl group in the target compound offers a unique pharmacophore for CNS-targeted drugs, with reduced cytotoxicity compared to benzothiazole derivatives .

Safety Optimization : Methylation or hydroxylation strategies (e.g., oxane substituents) improve tolerability without compromising activity .

Synthetic Feasibility : Low yields in sterically hindered analogs (e.g., benzofuran derivatives) suggest a need for optimized coupling reagents or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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